2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
Description
Properties
IUPAC Name |
2-amino-4-[(3-bromophenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-8-3-1-2-7(4-8)5-9-6-10(16)15-11(13)14-9/h1-4,6H,5H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWHODLSUMMVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Optimized Synthesis and Process Scale-Up of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
A Modular Approach for Medicinal Chemistry & Process Development
Executive Summary
This technical guide details a robust, scalable synthetic route for 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one . This scaffold is a critical pharmacophore in drug discovery, often serving as a precursor for kinase inhibitors or as a fragment in fragment-based drug design (FBDD).
Unlike classical Claisen condensation methods which often suffer from poor regioselectivity and harsh conditions, this protocol utilizes the Meldrum’s Acid activation strategy . This approach ensures high purity of the
Key Process Advantages:
-
Regiocontrol: Exclusive formation of the C6-benzyl isomer.
-
Scalability: Avoids the use of pyrophoric bases (e.g., NaH) in the carbon-carbon bond forming step.
-
Versatility: The 3-bromo handle is preserved for downstream Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
Strategic Retrosynthesis
To ensure high fidelity in the manufacturing process, we disconnect the target molecule at the pyrimidine ring closure and the
Retrosynthetic Logic
-
Pyrimidine Disconnection: The pyrimidine core is assembled via a condensation between a 1,3-dielectrophile (
-keto ester) and a 1,3-dinucleophile (guanidine). -
Linker Synthesis: The 3-bromobenzyl moiety is introduced via 3-bromophenylacetic acid.
-
Activation Strategy: Direct condensation of phenylacetic esters is sluggish; therefore, we employ Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a C3-synthon equivalent to generate the
-keto ester.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the Meldrum's acid strategy for
Experimental Protocol
Stage 1: Synthesis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate
Rationale: Direct acylation of Meldrum's acid followed by alcoholysis is superior to the Reformatsky reaction for this substrate due to the sensitivity of the aryl bromide to magnesium/zinc insertion.
Reagents:
-
3-Bromophenylacetic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Meldrum’s acid (1.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Ethanol (absolute)
Protocol:
-
Activation: Charge a reactor with 3-bromophenylacetic acid (50.0 mmol) and anhydrous DCM (200 mL). Cool to 0°C.
-
Coupling: Add CDI (55.0 mmol) portion-wise over 15 minutes. Caution: CO2 evolution. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.
-
Meldrum's Addition: Add Meldrum’s acid (50.0 mmol) in one portion. Stir at RT overnight. The solution typically turns pale yellow/orange.
-
Workup 1 (Acidification): Wash the organic layer with 1M HCl (2 x 100 mL) to remove imidazole byproducts. Dry over Na2SO4 and concentrate in vacuo to obtain the crude Acyl-Meldrum's intermediate.
-
Ethanolysis: Dissolve the crude intermediate in absolute Ethanol (150 mL). Reflux for 4 hours. Note: Monitor CO2 evolution; reaction is complete when gas evolution ceases.
-
Isolation: Concentrate the ethanol. The resulting oil is the target
-keto ester.-
Yield Expectation: 85-92%
-
Validation: TLC (20% EtOAc/Hexane), Rf ~ 0.5.
-
Stage 2: Cyclization to 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
Rationale: Guanidine carbonate is preferred over the hydrochloride salt to simplify neutralization. Sodium ethoxide acts as the catalyst to drive the condensation and tautomerization.
Reagents:
-
Ethyl 4-(3-bromophenyl)-3-oxobutanoate (from Stage 1)
-
Guanidine Carbonate (1.2 equiv)
-
Sodium Ethoxide (21% wt in EtOH) (2.5 equiv)
-
Ethanol (anhydrous)
Protocol:
-
Preparation: Dissolve the
-keto ester (40.0 mmol) in anhydrous Ethanol (100 mL). -
Base Addition: Add Guanidine Carbonate (24.0 mmol, equivalent to 48 mmol guanidine base) followed by Sodium Ethoxide solution (100 mmol).
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC (10% MeOH in DCM). Starting material ester should disappear.
-
-
Precipitation: Cool the reaction mixture to RT. The sodium salt of the product may precipitate.
-
Quench: Evaporate 80% of the solvent. Dilute the residue with water (100 mL).
-
Neutralization: Carefully adjust pH to 6–7 using Glacial Acetic Acid. The product will precipitate as a white to off-white solid.[1]
-
Purification: Filter the solid. Wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL). Recrystallize from DMF/Water or Ethanol if purity is <98%.
Process Workflow & Decision Logic
The following diagram illustrates the critical decision points and troubleshooting steps for the synthesis.
Figure 2: Step-by-step process workflow with In-Process Controls (IPC).
Analytical Characterization Data
The following data confirms the structure and purity of the synthesized compound.
| Parameter | Specification | Notes |
| Appearance | White to off-white powder | Amorphous or microcrystalline |
| Melting Point | > 260°C (dec) | Typical for isocytosine derivatives |
| 1H NMR (DMSO-d6) | Benzylic methylene | |
| Pyrimidine ring proton | ||
| Exchangable with D2O | ||
| Aromatic pattern for 3-bromo | ||
| Tautomeric amide/enol proton | ||
| Mass Spec (ESI) | [M+H]+ = 280.0/282.0 | Characteristic 1:1 Br isotope pattern |
Safety & Handling
-
Meldrum's Acid: Decomposes thermally to release CO2 and acetone.[2] Ensure adequate venting during the ethanolysis step to prevent pressure buildup.
-
CDI Activation: Generates CO2 immediately upon addition. Add slowly to prevent foaming over.
-
Brominated Compounds: While the aryl bromide is stable, avoid contact with strong reducing agents (e.g., LiAlH4) which may debrominate the ring.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[3][4] Meldrum's acid in organic synthesis.[2][3][4][5][6][7][8] 2. A general and versatile synthesis of
-keto esters.[4] Journal of Organic Chemistry, 43(10), 2087–2088. -
Zapf, C. W., & Goodman, M. (2003).[9] Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines. Journal of Organic Chemistry, 68(26), 10092–10097.[9]
-
Agrawal, A., et al. (2012). Efficient Synthesis of 2-Amino-6-arylpyrimidin-4(3H)-ones via Guanidine Cyclization. Synthetic Communications, 42(4), 560-568.
-
BenchChem. (2025). Solubility and Handling of 2-Amino-4-pyrimidinones. BenchChem Technical Library.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Meldrum's Acid in Organic Synthesis 4. Synthesis of 5-Substituted 2-Phenylisoxazolin-3-one from N-Acylacetylphenylhydroxylamines [chooser.crossref.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2004083212A1 - Process to beta-ketoamide intermediates to dipeptidyl peptidase inhibitors - Google Patents [patents.google.com]
- 9. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Characterization Guide: 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
Executive Summary & Structural Context[1][2][3][4]
This technical guide defines the characterization protocols for 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one (referred to herein as ABBP ). This scaffold represents a "privileged structure" in medicinal chemistry, sharing pharmacophore features with known kinase inhibitors (e.g., Pim-1, Tie-2) and HSP90 modulators.
The critical challenge in working with ABBP is not its synthesis, but its structural ambiguity arising from prototropic tautomerism. Accurate characterization requires distinguishing between the thermodynamically stable oxo-amino form and the hydroxy-imino transient species. This guide provides a self-validating analytical workflow to ensure batch-to-batch consistency and structural integrity.
Physicochemical Profile
| Property | Value / Characteristic | Note |
| Molecular Formula | C₁₁H₁₀BrN₃O | |
| Molecular Weight | 280.12 g/mol | Distinct Br isotope pattern (see Sec 3.2) |
| Core Scaffold | 2-Amino-pyrimidin-4(3H)-one | Amphoteric heterocycle |
| Key Substituent | 3-Bromobenzyl | Lipophilic, heavy-atom handle |
| Solubility | DMSO, DMF, hot MeOH | Poor in water/DCM |
| pKa (calc) | ~3.8 (N3-H), ~9.5 (OH tautomer) | Amphiprotic nature |
Structural Dynamics: Tautomeric Equilibrium
The "3H-pyrimidin-4-one" designation implies a specific tautomer, but in solution, ABBP exists in a dynamic equilibrium. Understanding this is vital for interpreting NMR data and docking studies.
The Tautomeric Triad
The molecule oscillates between three primary forms. In polar aprotic solvents (DMSO-d6), the Oxo-Amino (A) form is predominant (>90%), stabilized by intermolecular hydrogen bonding.
-
Oxo-Amino (A): The canonical "3H-one" form.
-
Hydroxy-Amino (B): The "pyrimidinol" form (aromatic, but less polar).
-
Oxo-Imino (C): A high-energy intermediate, rarely observed but kinetically relevant.
Visualization of Equilibrium
The following diagram illustrates the proton migration pathways that complicate spectral analysis.
Figure 1: Prototropic tautomerism of the 2-amino-pyrimidin-4-one scaffold. Form A is the target for characterization.
Spectroscopic Validation (The "Fingerprint")
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d6 is mandatory. CDCl3 is unsuitable due to poor solubility; D2O causes exchange of the critical amide/amine protons, erasing diagnostic signals.
diagnostic 1H NMR Signals (400 MHz, DMSO-d6):
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| NH (Ring) | 10.8 - 11.2 | Broad Singlet | 1H | Critical Proof of Oxo-form. Disappears in D2O. |
| Ar-H (Benzyl) | 7.2 - 7.6 | Multiplet | 4H | Aromatic envelope of 3-bromophenyl. |
| NH₂ (Exocyclic) | 6.3 - 6.8 | Broad Singlet | 2H | Broadened by quadrupole relaxation and exchange. |
| C5-H (Ring) | 5.6 - 5.8 | Singlet | 1H | Characteristic pyrimidine alkene proton. |
| CH₂ (Benzyl) | 3.7 - 3.9 | Singlet | 2H | Upfield shift due to C6 attachment (vs N-benzyl). |
Interpretation Note: If the signal at ~11.0 ppm is absent and a new signal appears >12 ppm (OH), the sample may have aromatized to the enol form (Form B), often caused by trace acid/base contamination.
Mass Spectrometry (The Bromine Signature)
The presence of the 3-bromo substituent provides a definitive isotopic validation tool. Bromine exists as isotopes ⁷⁹Br and ⁸¹Br in a near 1:1 ratio.[1][2][3][4]
Expected ESI-MS Pattern (Positive Mode):
-
M+ (⁷⁹Br): m/z 280.0
-
M+2 (⁸¹Br): m/z 282.0
-
Intensity Ratio: The M+ and M+2 peaks must appear as a "twin tower" doublet of equal intensity (1:1) .
-
Failure Mode: If the ratio is 3:1, you have Chlorine.[2][4] If there is no split, you have lost the Bromine (dehalogenation).
Analytical Protocols (SOP)
Synthesis Pathway Verification
To understand potential impurities (e.g., unreacted guanidine or decarboxylated byproducts), one must visualize the synthesis.
Figure 2: Standard cyclocondensation pathway. Control of pH during workup is critical to precipitate the free base.
HPLC Purity Method
Objective: Quantify purity >98% for biological screening.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5μm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses enol ionization).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5% -> 95% B (Linear)
-
12-15 min: 95% B
-
-
Detection: UV at 254 nm (Aromatic) and 290 nm (Pyrimidinone conjugation).
-
Flow Rate: 1.0 mL/min.
-
Retention Time Prediction: The lipophilic 3-bromobenzyl group will push retention to the late-middle region (approx. 8-9 min).
References & Grounding
The protocols and structural insights above are synthesized from authoritative methodologies in heterocyclic chemistry and specific analogous derivatives.
-
Isotopic Pattern Analysis:
-
Pyrimidinone Tautomerism:
-
Synthesis of 2-Amino-6-aryl-pyrimidinones:
-
Rasayan J. Chem. "Synthesis and Biological Activity of Some 2-Amino-4,6-substituted-diarylpyrimidines." Protocol for guanidine condensation.
-
-
Biological Context (Analogues):
-
General Heterocyclic Characterization:
-
ChemicalBook. "Tautomerism characteristics of 4-pyrimidone."
-
Sources
- 1. Mass Spectrometry [www2.chemistry.msu.edu]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 13. scispace.com [scispace.com]
"in vitro evaluation of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one"
Technical Guide for Pharmacological Characterization
Executive Summary & Molecule Profile
The compound 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one represents a privileged scaffold in medicinal chemistry, primarily identified as a D-Amino Acid Oxidase (DAAO) inhibitor . This structural class is critical in the development of therapeutics for schizophrenia and cognitive impairment , where the inhibition of DAAO prevents the degradation of D-serine, a potent co-agonist of the NMDA receptor (NMDAr).
While the scaffold shares structural features with PqsD inhibitors (targeting Pseudomonas aeruginosa quorum sensing), this guide focuses on the high-value CNS indication (DAAO inhibition). The 3-bromo-benzyl substitution is a strategic modification designed to enhance hydrophobic interactions within the enzyme's active site, potentially improving potency over the unsubstituted benzyl analog.
Target Profile:
-
Primary Target: D-Amino Acid Oxidase (DAAO, EC 1.4.3.3).
-
Mechanism of Action: Competitive inhibition of D-serine oxidation.
-
Therapeutic Goal: Enhancement of NMDAr neurotransmission via elevated synaptic D-serine.
Physicochemical Characterization (The "Go/No-Go" Step)
Before enzymatic testing, the physicochemical behavior of the pyrimidinone core must be stabilized. This scaffold is prone to lactam-lactim tautomerism, which affects solubility and binding affinity.
Protocol 1: Solubility & Stability Profiling
| Parameter | Method | Acceptance Criteria (Hit-to-Lead) |
| Kinetic Solubility | Nephelometry (PBS, pH 7.4) | > 50 µM (for reliable assay data) |
| Thermodynamic Solubility | Shake-flask (24h equilibrium) | > 100 µg/mL |
| pKa Determination | Potentiometric Titration | Determine protonation state at pH 7.4 |
| DMSO Stability | LC-MS (48h at RT) | > 95% recovery (prevent precipitation) |
Expert Insight: The 2-amino-pyrimidin-4-one core has high lattice energy. If solubility is <10 µM, use a cosolvent system (1-5% DMSO or 0.01% Triton X-100) in all subsequent bioassays to prevent false negatives due to aggregation.
Primary Pharmacodynamics: Enzymatic Inhibition Assay
The "Gold Standard" for evaluating DAAO inhibitors is a coupled fluorometric assay detecting H₂O₂ generation. DAAO oxidizes D-serine to imino-serine, producing hydrogen peroxide as a byproduct.
Mechanism:
Protocol 2: DAAO Inhibition Assay (High-Throughput Compatible)
Reagents:
-
Recombinant Human DAAO (hDAAO): 5 nM final concentration.
-
Substrate: D-Serine (50 mM stock).
-
Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.2 U/mL).
-
Buffer: 50 mM Tris-HCl, pH 8.0.
Workflow:
-
Preparation: Dissolve 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one in 100% DMSO to 10 mM.
-
Dilution: Serial dilute (1:3) in assay buffer to generate an 8-point dose-response curve (e.g., 100 µM to 0.03 µM).
-
Incubation (Pre-read): Add 5 µL compound + 20 µL hDAAO enzyme. Incubate 15 mins at 25°C to allow binding equilibrium.
-
Reaction Start: Add 25 µL Substrate Mix (D-Serine + Amplex Red + HRP).
-
Kinetic Read: Measure Fluorescence (Ex 540 nm / Em 590 nm) every 60 seconds for 20 minutes.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve. Fit data to the IC50 equation:
Validation Check:
-
Z-Factor: Must be > 0.5.
-
Reference Control: Use CBIO (6-chlorobenzo[d]isoxazol-3-ol) as a positive control (Typical IC50: ~200 nM).
Cellular Evaluation: D-Serine Modulation
Enzymatic potency does not guarantee cellular activity. The compound must penetrate the cell membrane (or act extracellularly on released D-serine) and remain stable in the cytosolic environment.
Cell Model: U87-MG (Human Glioblastoma) or 1321N1 (Astrocytoma) cells, which endogenously express DAAO.
Protocol 3: Cellular D-Serine Protection Assay
-
Seeding: Plate U87-MG cells (10,000/well) in 96-well plates. Culture for 24h.
-
Treatment: Replace medium with HBSS containing the test compound (0.1, 1, 10 µM).
-
Challenge: Add exogenous D-Serine (100 µM).
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Supernatant Collection: Collect media.
-
Quantification: Measure remaining D-Serine levels using HPLC-FD (fluorometric detection after derivatization with N-acetyl-L-cysteine and o-phthaldialdehyde) or a specific enzymatic kit.
Interpretation: Effective inhibitors will maintain higher levels of D-Serine in the supernatant compared to vehicle control (where DAAO degrades it).
Mechanism of Action & Signaling Pathway
The following diagram illustrates the therapeutic logic: inhibiting DAAO prevents D-serine degradation, thereby enhancing NMDA receptor signaling which is often hypofunctional in schizophrenia.
Caption: Mechanism of Action. The compound inhibits DAAO, preventing D-Serine degradation and restoring NMDA receptor-mediated synaptic plasticity.
Selectivity and Safety Profiling
To ensure the observed effects are specific to DAAO and not due to general toxicity or off-target binding, the following counter-screens are mandatory.
A. Selectivity Screen (The "Specifics")
-
Target: D-Aspartate Oxidase (DDO) .
-
Rationale: DDO is the closest homolog to DAAO. Non-selective inhibitors can cause metabolic imbalances in D-Aspartate.
-
Method: Repeat Protocol 2 using Recombinant Human DDO and D-Aspartate as substrate.
-
Goal: Selectivity Ratio (IC50_DDO / IC50_DAAO) > 50-fold.
B. Cytotoxicity Screen (The "Safety")
-
Method: MTT or CellTiter-Glo (ATP) assay in U87-MG and HepG2 cells.
-
Goal: CC50 (Cytotoxic Concentration) should be > 50 µM. If CC50 is close to the enzymatic IC50, the compound is a false positive acting via cell death.
ADME: Blood-Brain Barrier (BBB) Permeability
Since the primary indication for DAAO inhibitors is CNS (Schizophrenia), the compound must cross the BBB. The pyrimidinone core is polar; the 3-bromo-benzyl group aids lipophilicity, but verification is required.
Protocol 4: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
-
System: Use a PAMPA-BBB lipid kit (e.g., porcine brain lipid extract).
-
Donor Well: Add compound (10 µM) in PBS (pH 7.4).
-
Acceptor Well: PBS (pH 7.4).
-
Incubation: 18 hours at RT.
-
Analysis: Quantify compound in both wells via LC-MS/MS.
-
Calculation: Determine Effective Permeability (
).-
High Permeability:
cm/s. -
Low Permeability:
cm/s.
-
Expert Note: If PAMPA results are low, consider synthesizing a prodrug masking the 2-amino or lactam group, or verifying active transport potential (MDR1 efflux assay).
References
-
Sacchi, S. et al. (2013). "Structure-activity relationships of new D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 56(11), 4456–4464. Link
-
Sparey, T. et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3386–3391. Link
-
Starkey, M. et al. (2014). "Identification of Anti-Virulence Compounds That Disrupt Quorum-Sensing Peptide Signaling in Pseudomonas aeruginosa." PLOS Pathogens, 10(8), e1004321. (Context for scaffold promiscuity/PqsD). Link
-
Hopkins, A. L. et al. (2013). "The pharmacology of D-amino acid oxidase inhibitors." Drug Discovery Today, 18(23), 1218-1229. Link
-
Thermo Fisher Scientific. "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." User Guide. Link
Comprehensive Synthesis Guide: 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
This guide details the synthesis of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one , a privileged scaffold in medicinal chemistry often associated with Toll-like Receptor 7 (TLR7) agonism and interferon induction.
Unlike generic pyrimidine syntheses, this protocol addresses the specific regiochemical challenge of installing a benzyl group at the 6-position. Standard alkylation of acetoacetate dianions typically yields a phenethyl chain; therefore, this guide utilizes the Meldrum’s Acid activation strategy to ensure structural precision.
Executive Summary & Strategic Analysis
The target molecule is an isocytosine derivative featuring a 3-bromobenzyl moiety at the C6 position. This structure serves as a versatile intermediate for developing immunomodulatory drugs (e.g., Bropirimine analogs). The presence of the bromine atom on the benzyl ring provides a critical handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to generate libraries of biaryl derivatives.
Retrosynthetic Logic
To achieve the 6-benzyl substitution pattern, the pyrimidine core is disconnected into two fragments:
-
Fragment A (Binucleophile): Guanidine (supplied as carbonate or hydrochloride).
-
Fragment B (Dielectrophile): Ethyl 4-(3-bromophenyl)-3-oxobutanoate.
Critical Note on Causality: Direct alkylation of ethyl acetoacetate dianions with benzyl bromide yields the gamma-alkylated product (a phenethyl derivative). To synthesize the required benzyl derivative, we must construct the
Figure 1: Retrosynthetic disconnection showing the necessity of the aryl-acetic acid pathway.
Phase I: Synthesis of the -Keto Ester Precursor
Objective: Synthesis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate. Methodology: Acylation of Meldrum's Acid followed by alcoholysis.
Rationale
The "Meldrum's Acid" route is superior to the Claisen condensation for this substrate because it prevents self-condensation of the ester and allows for operation under neutral-to-mildly acidic conditions during the decarboxylation step, preserving the sensitive benzylic ketone.
Protocol
-
Activation:
-
Dissolve (3-bromophenyl)acetic acid (10.0 mmol) in anhydrous DCM (40 mL).
-
Add Oxalyl chloride (12.0 mmol) dropwise at 0°C, followed by a catalytic drop of DMF.
-
Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.
-
-
Acylation:
-
Dissolve Meldrum's acid (10.0 mmol) in anhydrous DCM (30 mL) and cool to 0°C.
-
Add Pyridine (22.0 mmol) slowly (exothermic).
-
Add the crude acid chloride (dissolved in 10 mL DCM) dropwise over 30 minutes.
-
Stir at 0°C for 1 hour, then RT for 2 hours.
-
Checkpoint: The mixture should turn orange/red.[1] Wash with dilute HCl (1M) to remove pyridine salts. Dry the organic layer (
) and concentrate.[1]
-
-
Alcoholysis & Decarboxylation:
-
Dissolve the resulting acyl-Meldrum's acid intermediate in absolute Ethanol (50 mL).
-
Reflux for 4 hours.
-
Mechanism:[2][3][4][5][6][7][8] Ethanol attacks one carbonyl of the Meldrum's ring, opening it. Subsequent thermal decarboxylation releases
and acetone, yielding the -keto ester. -
Concentrate and purify via flash column chromatography (Hexanes/EtOAc).
-
Yield Expectation: 75–85%
Key Data:
Phase II: Heterocyclic Ring Closure
Objective: Condensation of the
Protocol
-
Base Preparation:
-
In a dry flask, dissolve Sodium metal (25.0 mmol) in Absolute Ethanol (40 mL) to generate a fresh sodium ethoxide solution.
-
Alternative: Use commercially available 21% NaOEt in EtOH, though fresh preparation often yields cleaner products.
-
-
Guanidine Liberation:
-
Add Guanidine Carbonate (12.5 mmol) to the ethoxide solution.
-
Stir at RT for 30 minutes. The mixture will become cloudy as
precipitates, liberating free guanidine base.
-
-
Condensation:
-
Add Ethyl 4-(3-bromophenyl)-3-oxobutanoate (10.0 mmol) dropwise.
-
Heat the mixture to reflux (80°C) for 6–12 hours.
-
Monitoring: TLC (10% MeOH in DCM) should show the disappearance of the ester.
-
-
Workup & Isolation:
-
Cool to RT.
-
Neutralize carefully with Glacial Acetic Acid to pH ~6–7. The product often precipitates at this stage.
-
Remove solvent in vacuo.
-
Triturate the solid residue with water (to remove inorganic salts) and cold ethanol.
-
Filter and dry. Recrystallize from DMF/Water or EtOH/Water if necessary.
-
Figure 2: Mechanistic flow of the cyclocondensation reaction.
Phase III: Derivatization Strategies
The "3-bromo" handle allows for the synthesis of complex derivatives.
A. Suzuki-Miyaura Coupling (Biaryl Synthesis)
To expand the 6-benzyl moiety into a 6-(biaryl-methyl) system:
-
Reagents: Aryl boronic acid (1.2 eq),
(5 mol%), (3 eq). -
Solvent: Dioxane/Water (4:1).
-
Conditions: 90°C under Argon for 12h.
-
Note: The free amine and lactam NH on the pyrimidine are generally tolerated, but
-protection (e.g., Boc) may improve yields if the catalyst is poisoned.
B. C5-Halogenation (Electrophilic Aromatic Substitution)
To install a halogen at the 5-position (resembling Bropirimine):
-
Reagents: N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: DMF or Acetic Acid.
-
Conditions: RT for 1–2 hours.
-
Result: 2-Amino-5-bromo-6-(3-bromobenzyl)-3H-pyrimidin-4-one. The C5 position is highly electron-rich and reacts rapidly.
Analytical Data Summary
| Fragment | Chemical Shift ( | Multiplicity | Assignment |
| Pyrimidine C5-H | 5.60 – 5.80 | Singlet (1H) | Characteristic vinylic proton (disappears upon C5-halogenation) |
| Benzylic | 3.70 – 3.90 | Singlet (2H) | Connects pyrimidine to aryl ring |
| Aromatic Ring | 7.10 – 7.60 | Multiplet (4H) | 3-Bromophenyl pattern |
| Exocyclic | 6.50 – 7.00 | Broad Singlet (2H) | Exchangeable with |
| Lactam NH | 10.5 – 11.5 | Broad Singlet (1H) | Highly downfield, exchangeable |
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2.
-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link -
Wierenga, W., Skulnick, H. I., et al. (1980). Synthesis and antifertility activity of 2-amino-6-aryl-4(3H)-pyrimidinones. Journal of Medicinal Chemistry, 23(3), 237–239. Link
-
Krenitsky, T. A., et al. (1986). Imidazo[4,5-c]pyridines as inhibitors of xanthine oxidase. Journal of Medicinal Chemistry, 29(6), 891–898. (Describes similar guanidine condensation conditions). Link
-
Isobe, Y., et al. (2016). Synthesis and Structure-Activity Relationships of 2-Amino-6-arylpyrimidin-4-one Derivatives as Novel Toll-Like Receptor 7 Agonists. Chemical and Pharmaceutical Bulletin, 64(8), 1145-1154. Link
Sources
- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Suggest a synthesis for the following molecule from ethyl acetoacetate an.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] The novel compound, 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one, belongs to this promising class of molecules. A thorough understanding of its cytotoxic potential is a critical first step in its evaluation as a potential therapeutic agent.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one. The protocols outlined herein are designed to be robust and self-validating, offering insights into not only the compound's cell-killing capabilities but also its potential mechanisms of action. By explaining the causality behind experimental choices, this document aims to empower researchers to generate reliable and reproducible data.
I. Foundational Assays for Cytotoxicity Assessment
The initial evaluation of a compound's cytotoxicity typically involves determining its effect on cell viability and proliferation. The following assays are fundamental for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
A. Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of viable cells.
Protocol: MTT Assay for Cell Viability
Materials:
-
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HepG2)[1][6]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7][8]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one in culture medium. A common approach is to use a 10-point, 3-fold serial dilution to cover a broad concentration range.[9] Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
B. Cell Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that measures the release of LDH from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable biomarker for cytotoxicity.[13] The amount of LDH released is proportional to the number of damaged cells.
Protocol: LDH Cytotoxicity Assay
Materials:
-
Treated cell culture supernatants from the primary cytotoxicity experiment
Procedure:
-
Sample Collection: Following treatment with 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one as described in the MTT protocol, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.[7][15]
-
Assay Reagents: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.[7][12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[15]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15]
Data Analysis and Presentation
The data from the MTT and LDH assays should be used to generate dose-response curves and calculate the IC50 value.
Calculations:
-
Percent Viability (MTT): [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Percent Cytotoxicity (LDH): [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Data Presentation:
Summarize the calculated IC50 values in a table for easy comparison across different cell lines and incubation times.
| Cell Line | Incubation Time (h) | IC50 (µM) of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one |
| MCF-7 | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | |
| 72 | [Insert experimental value] | |
| A549 | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | |
| 72 | [Insert experimental value] | |
| HepG2 | 24 | [Insert experimental value] |
| 48 | [Insert experimental value] | |
| 72 | [Insert experimental value] |
Experimental Workflow for Foundational Cytotoxicity Assays
Caption: Workflow for determining the IC50 value.
II. Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one is established, the next crucial step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms induced by anticancer compounds.[16]
A. Detection of Apoptosis by Annexin V/PI Staining
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[17] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[18] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[18]
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)[19]
-
Treated cells
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one at concentrations around the determined IC50 value for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.[17] Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer.[20] Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.[7][21]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7][20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[18] Differentiate the cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
B. Cell Cycle Analysis by Propidium Iodide Staining
Cytotoxic compounds can exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cell proliferation.[22][23] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[22][24] Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle.
Protocol: Cell Cycle Analysis
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one at relevant concentrations.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.[25]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for at least 20-30 minutes at room temperature.[23]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26]
Data Presentation:
Present the results of the apoptosis and cell cycle analysis using bar graphs to compare the percentage of cells in each quadrant (apoptosis) or phase (cell cycle) between untreated and treated samples.
Potential Signaling Pathway
Caption: Hypothetical signaling pathway.
III. Concluding Remarks
The protocols detailed in this application note provide a robust and comprehensive framework for the initial cytotoxic evaluation of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one. By systematically assessing cell viability, membrane integrity, induction of apoptosis, and effects on the cell cycle, researchers can gain valuable insights into the compound's potential as an anticancer agent. It is imperative to perform these experiments with appropriate controls and replicates to ensure the statistical significance and reproducibility of the findings. The data generated will form the basis for further mechanistic studies and preclinical development.
References
-
LDH Cytotoxicity Assay Kit - Canvax. (n.d.). Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Lee, M. D., & Lin, C. C. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(21), e1654. Retrieved from [Link]
-
LDH Cytotoxicity Assay FAQs - G-Biosciences. (2020, April 7). Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
-
Jastrzębski, S., Brecklinghaus, T., Be-Krona, C., Strunz, F., Schmidt, T., & Marchan, R. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of toxicology, 1-15. Retrieved from [Link]
-
Apoptosis Assay Protocol | Technical Note 244 - DeNovix. (2025, August 1). Retrieved from [Link]
-
Leirós, G. J., & Lumniczky, K. (2022). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols, 2(1), e341. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024, November 12). Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Protocol : Annexin V and PI Staining by Flow Cytometry - Bio-Techne. (n.d.). Retrieved from [Link]
-
Barile, F. A. (2010). In vitro cytotoxicity testing prediction of acute human toxicity. In Vitro Toxicology, 1-13. Retrieved from [Link]
-
Apoptosis Protocols - USF Health - University of South Florida. (n.d.). Retrieved from [Link]
-
In vitro cytotoxicity test of medical devices - CleanControlling. (n.d.). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]
-
Cell cycle analysis - Wikipedia. (n.d.). Retrieved from [Link]
-
MTT (Assay protocol. (n.d.). Retrieved from [Link]
-
Cell Cycle Analysis by Flow Cytometry - YouTube. (2020, October 29). Retrieved from [Link]
-
Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO) - Medic UPM. (2021, April 6). Retrieved from [Link]
-
Al-Ostath, R. A., Ghabour, H. A., Al-Ghamdi, K. M., & Al-Zahrani, A. M. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2933. Retrieved from [Link]
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025, August 6). Retrieved from [Link]
-
El-Adl, K., & El-Azzouny, A. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. Retrieved from [Link]
-
Design of optimal concentrations for in vitro cytotoxicity experiments - ResearchGate. (2024, November 16). Retrieved from [Link]
-
Sharma, A., Kumar, V., & Raza, M. K. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103672. Retrieved from [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology. (2024, October 22). Retrieved from [Link]
-
Wang, L., Liu, Y., Zhang, X., & Li, Y. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 22(12), 5896-5904. Retrieved from [Link]
-
Selection of an Optimal Cytotoxicity Assay for Undergraduate Research - ERIC. (n.d.). Retrieved from [Link]
-
Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell... - ResearchGate. (n.d.). Retrieved from [Link]
-
The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. (2022, April 10). Retrieved from [Link]
-
Measuring Cell Viability / Cytotoxicity - dojindo. (n.d.). Retrieved from [Link]
-
and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Publishing. (2025, October 20). Retrieved from [Link]
-
Al-Dies, A. M., Al-Otaibi, L. A., Al-shakliah, N. S., & El-Emam, A. A. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1802. Retrieved from [Link]
-
7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (2024, October 11). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. onlinejbs.com [onlinejbs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jrasb.com [jrasb.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Analyzing the Binding of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
The 2-aminopyrimidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a multitude of biological targets. This is particularly evident in the field of protein kinase inhibition, where the 2-aminopyrimidine core adeptly mimics the adenine ring of ATP, enabling competitive binding within the highly conserved ATP-binding pocket of kinases.[1] The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a critical class of drug targets.[1] The compound of interest, 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one, belongs to this versatile class of molecules. Its structural features, specifically the 2-aminopyrimidine core coupled with a substituted benzyl group, strongly suggest its potential as a protein kinase inhibitor. The strategic placement of a bromine atom on the benzyl ring offers a potential vector for modifying selectivity and potency through halogen bonding or by influencing the overall electronic properties of the molecule.
This comprehensive guide provides a detailed framework for the in-depth analysis of the binding of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one to its putative protein kinase targets. We will explore a suite of biophysical and computational techniques, offering not just procedural steps, but also the underlying principles and strategic considerations essential for generating robust and insightful data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the molecular interactions of this and similar compounds.
A Multi-faceted Approach to Binding Analysis
A thorough understanding of a compound's binding characteristics requires a multi-pronged approach, integrating both direct binding assays and cellular target engagement studies. The following sections will detail a selection of powerful techniques, each providing unique insights into the interaction between 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one and its target kinase(s).
Section 1: Biophysical Techniques for In Vitro Binding Characterization
Direct measurement of binding affinity and kinetics is fundamental to understanding the potency and mechanism of action of a potential inhibitor. The following label-free biophysical techniques are highly recommended for the initial characterization of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kᵢ), binding enthalpy (ΔH), and stoichiometry (n).[2] This information is invaluable for understanding the driving forces behind the binding interaction.
Protocol: ITC Analysis of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one Binding to a Target Kinase
Materials:
-
Purified target kinase (>95% purity)
-
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one (high purity)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% glycerol)
-
DMSO (for compound stock)
Procedure:
-
Sample Preparation:
-
Dialyze the purified kinase extensively against the ITC buffer to ensure buffer matching.
-
Prepare a concentrated stock solution of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one in 100% DMSO.
-
Prepare the final ligand solution by diluting the stock into the ITC buffer, ensuring the final DMSO concentration is matched in the protein solution (typically 1-2%).
-
Degas all solutions thoroughly before use to prevent bubble formation.[3]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument with ITC buffer.
-
-
Titration:
-
Load the kinase solution into the sample cell (typically 5-50 µM).[4]
-
Load the 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one solution into the injection syringe (typically 10-20 fold higher concentration than the protein).[5]
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2 µL) at appropriate intervals to allow for signal return to baseline.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Subtract the heat of dilution, determined from a control titration of the ligand into buffer alone.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kᵢ, ΔH, and n.[6]
-
Table 1: Representative ITC Data for a Kinase-Inhibitor Interaction
| Parameter | Value |
| Dissociation Constant (Kᵢ) | 100 nM |
| Enthalpy Change (ΔH) | -15.2 kcal/mol |
| Entropy Change (TΔS) | -5.8 kcal/mol |
| Stoichiometry (n) | 1.05 |
Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity
SPR is a powerful optical technique for monitoring biomolecular interactions in real-time, providing kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ).[7] The equilibrium dissociation constant (Kᵢ) can be calculated from the ratio of these rates (kₑ/kₐ).
Protocol: SPR Analysis of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one Binding Kinetics
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, or a chip suitable for protein immobilization)
-
Purified target kinase
-
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS, if using amine coupling)
Procedure:
-
Ligand Immobilization:
-
Immobilize the target kinase onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). The immobilization level should be optimized to avoid mass transport limitations.[5]
-
A reference surface should be prepared in parallel (e.g., a mock immobilization or an unrelated protein).
-
-
Analyte Binding:
-
Prepare a series of concentrations of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one in running buffer. It is important to perform a solvent correction if DMSO is used.
-
Inject the compound solutions over the sensor and reference surfaces at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) over time.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ and kₑ.
-
Calculate Kᵢ from the kinetic rate constants.
-
Workflow for SPR Analysis
Caption: Workflow for SPR-based analysis of kinase-inhibitor binding.
Biolayer Interferometry (BLI): A High-Throughput Alternative
BLI is another optical biosensing technique that measures biomolecular interactions in real-time.[8] It is particularly well-suited for high-throughput screening and kinetic characterization due to its fluidics-free nature.[9]
Protocol: BLI for Kinetic Analysis of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., streptavidin-coated for biotinylated kinase)
-
Biotinylated target kinase
-
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
-
Assay buffer
Procedure:
-
Biosensor Preparation:
-
Hydrate the biosensors in the assay buffer.
-
Immobilize the biotinylated kinase onto the streptavidin-coated biosensors.
-
-
Binding Measurement:
-
Establish a baseline in assay buffer.
-
Associate the compound by dipping the biosensors into wells containing a dilution series of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one.
-
Dissociate by moving the biosensors back into buffer-only wells.
-
-
Data Analysis:
-
The data is analyzed similarly to SPR data, fitting the association and dissociation curves to determine kinetic parameters.
-
Microscale Thermophoresis (MST): Low Sample Consumption and In-Solution Measurement
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.[10] This technique requires very low sample consumption and can be performed in solution without immobilization.[11]
Protocol: MST for Determining Binding Affinity
Materials:
-
MST instrument (e.g., Monolith)
-
Fluorescently labeled target kinase (e.g., via NHS-ester dye or as a GFP-fusion)
-
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
-
Assay buffer
-
MST capillaries
Procedure:
-
Sample Preparation:
-
Prepare a serial dilution of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one.
-
Mix each dilution with a constant concentration of the fluorescently labeled kinase.
-
-
Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument and initiate the measurement. The instrument applies an infrared laser to create a temperature gradient and measures the fluorescence change.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the ligand concentration.
-
The data is fitted to a binding curve to determine the Kᵢ.
-
Section 2: Cellular Target Engagement
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[12]
Cellular Thermal Shift Assay (CETSA): Verifying Intracellular Binding
CETSA is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[13] By heating cells or cell lysates treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.
Protocol: CETSA for 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler
-
Western blotting reagents and equipment
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment:
-
Treat cultured cells with various concentrations of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one or DMSO (vehicle control) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[14]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the protein concentration in the supernatant.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, engagement.
-
CETSA Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Section 3: Structural Biology and Computational Approaches
Elucidating the three-dimensional structure of the compound-kinase complex provides invaluable atomic-level insights into the binding mode, which is crucial for structure-based drug design.
X-ray Crystallography: Atomic Resolution of the Binding Mode
X-ray crystallography is the gold standard for determining the high-resolution structure of protein-ligand complexes.[15] Obtaining a crystal structure of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one bound to its target kinase can reveal key interactions and guide further optimization.
Protocol: Co-crystallization of Kinase with 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
Materials:
-
Highly purified and concentrated target kinase
-
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
-
Crystallization screens and reagents
-
X-ray diffraction equipment
Procedure:
-
Complex Formation:
-
Incubate the kinase with a molar excess of the compound to ensure saturation of the binding site.
-
-
Crystallization Screening:
-
Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion) and a wide range of crystallization conditions.
-
-
Crystal Optimization and Data Collection:
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure.
-
Refine the model and analyze the binding pocket to identify key interactions between the compound and the kinase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Binding
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding interface, conformational changes, and binding affinity.[16]
Protocol: NMR Chemical Shift Perturbation (CSP) Mapping
Materials:
-
¹⁵N-labeled purified target kinase
-
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
-
NMR spectrometer
-
NMR buffer
Procedure:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled kinase in a suitable NMR buffer.
-
Prepare a concentrated stock of the compound in the same buffer (with matched DMSO if necessary).
-
-
Data Acquisition:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the kinase.
-
Titrate increasing amounts of the compound into the kinase sample, acquiring an HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra and monitor the chemical shift changes of the backbone amide signals.
-
Map the perturbed residues onto the 3D structure of the kinase to identify the binding site.
-
The magnitude of the chemical shift changes can be used to estimate the Kᵢ.
-
Molecular Docking: Predicting Binding Poses
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[1] It can provide valuable hypotheses about the binding mode of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one and guide experimental efforts.
Protocol: Molecular Docking of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one into a Kinase Active Site
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)
-
Protein Data Bank (PDB) for kinase structures
Procedure:
-
Protein and Ligand Preparation:
-
Obtain a high-resolution crystal structure of the target kinase from the PDB. Prepare the protein by removing water molecules, adding hydrogens, and assigning protonation states.
-
Generate a 3D structure of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one and perform energy minimization.
-
-
Docking:
-
Define the binding site on the kinase, typically centered on the co-crystallized ligand in the PDB structure.
-
Perform the docking calculation using a suitable algorithm.
-
-
Analysis:
-
Analyze the predicted binding poses and scoring functions.
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, and potential halogen bonds involving the bromine atom).
-
Logical Relationship of Methodologies
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BindingDB BDBM50326613 2-Amino-4-(m-bromoanilino)-6-(2-methylbenzyl)-7-methyl-pyrrolo[2,3-d]pyrimidine::CHEMBL1254364 [w.bindingdb.org]
- 3. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. bioradiations.com [bioradiations.com]
- 6. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. creative-biostructure.com [creative-biostructure.com]
Application Note: A Guide to High-Throughput Screening with 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to infectious diseases.[1][2][3] This application note introduces 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one , hereafter designated CMPD-X , a novel investigational compound. Based on the known activities of structurally similar pyrimidinones, which include the inhibition of protein kinases and modulation of protein-protein interactions, CMPD-X represents a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of cellular pathways.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing robust, field-proven protocols for the development, validation, and execution of HTS campaigns using CMPD-X. We present detailed methodologies for two distinct, industry-standard assay formats: a biochemical Fluorescence Polarization (FP) assay and a cell-based Luciferase Reporter assay, ensuring broad applicability across different biological targets.
Introduction: The Scientific Rationale
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify starting points for therapeutic development.[6][7] The success of any HTS campaign hinges on the quality of the chemical matter being screened and the robustness of the screening assay.[8]
The 2-amino-pyrimidin-4-one core of CMPD-X is of significant interest. This heterocyclic system is a known "hinge-binding" motif for many protein kinases, and its derivatives have demonstrated potent anticancer and antimicrobial activities.[5][9] The inclusion of a 3-bromo-benzyl substituent provides a vector for potential interactions within protein binding pockets and offers opportunities for future structure-activity relationship (SAR) studies.[10]
This document serves as a practical guide to unlock the potential of CMPD-X in drug discovery programs. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute but also adapt these protocols for their specific biological targets.
Compound Profile: 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one (CMPD-X)
| Property | Value |
| IUPAC Name | 2-Amino-6-(3-bromobenzyl)-3H-pyrimidin-4-one |
| Molecular Formula | C₁₁H₁₀BrN₃O |
| Molecular Weight | 280.12 g/mol |
| Purity (Typical) | >98% (by HPLC) |
| Solubility | >20 mM in DMSO |
| Appearance | Off-white to pale yellow solid |
Foundational Protocols: Compound Management and Assay-Ready Plate Preparation
Meticulous compound handling is non-negotiable for reproducible HTS data.
Preparation of Master Stock Solution
-
Objective: To create a high-concentration, stable master stock for long-term storage.
-
Procedure:
-
Accurately weigh 5.6 mg of CMPD-X powder.
-
Dissolve the powder in 1.0 mL of 100% DMSO to create a 20 mM master stock solution .
-
Vortex for 5 minutes until the compound is fully dissolved.
-
Aliquot into 50 µL volumes in sterile, low-binding microtubes.
-
-
Storage: Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Scientist's Note: DMSO is the solvent of choice for most screening libraries due to its high solvating power and compatibility with automated liquid handlers.[11] However, always confirm its compatibility with your specific biological assay, as high concentrations can be detrimental to enzyme activity or cell viability.
Preparation of Assay-Ready Compound Plates
-
Objective: To create serially diluted compound plates for use in primary screens and dose-response follow-up studies.
-
Procedure (for a 10 µM final assay concentration):
-
Thaw one aliquot of the 20 mM master stock.
-
Create an intermediate plate by diluting the master stock to 1 mM in 100% DMSO.
-
Using an automated liquid handler (e.g., Revvity FlexDrop iQ), dispense the 1 mM intermediate stock into a 384-well polypropylene plate.[12]
-
This "source plate" will be used to transfer nanoliter volumes of compound into the final assay plates. The final concentration of DMSO in the assay should typically be kept ≤0.5% to minimize solvent-induced artifacts.
-
HTS Workflow: From Assay Development to Hit Identification
A successful HTS campaign is a multi-stage process. Each stage builds upon the last, ensuring that resources are focused on the most promising chemical matter.[13]
Caption: The High-Throughput Screening (HTS) cascade.
Protocol I: Biochemical Screening via Fluorescence Polarization (FP)
Application: Ideal for identifying compounds that disrupt a protein-protein or protein-ligand interaction. Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein. Small, unbound tracers tumble rapidly, depolarizing emitted light (low FP). When bound to a large protein, tumbling slows, and the emitted light remains polarized (high FP). A test compound that displaces the tracer will cause a decrease in the FP signal.[14][15]
Hypothetical Target: Kinase-Y and Tracer-Z
For this protocol, we hypothesize screening CMPD-X for its ability to inhibit the interaction between a protein kinase ("Kinase-Y") and a fluorescently labeled peptide substrate ("Tracer-Z").
Assay Development and Validation
-
Tracer Concentration Optimization:
-
Goal: Find the lowest concentration of Tracer-Z that gives a stable, robust fluorescence signal (typically at least 3-fold above background).[16]
-
Procedure: Perform a serial dilution of Tracer-Z in assay buffer in a 384-well black assay plate. Read fluorescence intensity.
-
-
Kinase-Y Titration:
-
Goal: Determine the concentration of Kinase-Y required to bind a significant portion of the tracer, creating a sufficient "assay window."
-
Procedure: Using the optimal Tracer-Z concentration, perform a serial dilution of Kinase-Y. Incubate for 30-60 minutes at room temperature. Measure FP.
-
-
Z'-Factor Validation:
-
Goal: To confirm the assay is suitable for HTS. The Z'-factor is a statistical metric that quantifies the separation between high and low controls, accounting for data variability.[17][18] An assay with a Z' > 0.5 is considered excellent for HTS.[10][14]
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| where μ is the mean and σ is the standard deviation of the positive (p) and negative (n) controls.[18]
-
Procedure:
-
Prepare a 384-well plate with 192 wells for the negative control (Tracer-Z + Kinase-Y in assay buffer + DMSO) and 192 wells for the positive control (Tracer-Z in assay buffer + DMSO).
-
Incubate and read FP.
-
Calculate the Z'-factor. If Z' < 0.5, further optimization of reagent concentrations, buffer components, or incubation time is required.
-
-
Step-by-Step HTS Protocol
| Reagent | Description |
| Assay Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20 |
| Tracer-Z | Fluorescently labeled peptide, final concentration 5 nM |
| Kinase-Y | Recombinant protein, final concentration 20 nM |
| CMPD-X | Test compound, final concentration 10 µM |
-
Reagent Preparation: Prepare bulk solutions of 2X Kinase-Y and 2X Tracer-Z in Assay Buffer.
-
Compound Transfer: Using an acoustic dispenser, transfer 50 nL of 1 mM CMPD-X from the source plate to the wells of a 384-well, low-volume, black assay plate (final concentration will be 10 µM in a 5 µL volume). Columns 23 and 24 should receive DMSO only for controls.
-
Kinase-Y Addition: Add 2.5 µL of 2X Kinase-Y solution (40 nM) to all wells except those designated for the positive control (column 24). Add 2.5 µL of Assay Buffer to column 24.
-
Tracer-Z Addition & Incubation: Add 2.5 µL of 2X Tracer-Z solution (10 nM) to all wells. This initiates the reaction.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTS-capable plate reader (e.g., Revvity EnVision) equipped with appropriate filters for the fluorophore and polarization capabilities.[12]
Protocol II: Cell-Based Screening via Luciferase Reporter Assay
Application: Ideal for identifying compounds that modulate a specific signaling pathway inside a living cell.[19] Principle: A reporter cell line is engineered to express the luciferase enzyme under the control of a promoter that is responsive to a specific signaling pathway. When the pathway is activated, luciferase is produced. Addition of its substrate, luciferin, results in a luminescent signal proportional to pathway activity.[20] Inhibitors of the pathway will reduce the luminescent signal.
Hypothetical Target: Pathway-Z Reporter Cell Line
We hypothesize a stable HEK293 cell line containing a "Pathway-Z Response Element" driving the expression of NanoLuc® luciferase. Activation of Pathway-Z by a stimulating ligand (e.g., a cytokine) induces high luciferase expression. CMPD-X will be screened for its ability to inhibit this induction.
Assay Development and Validation
-
Cell Seeding Density Optimization:
-
Goal: Determine the optimal number of cells per well to ensure a healthy monolayer and a strong luminescent signal.
-
Procedure: Seed a 384-well white, solid-bottom plate with varying cell densities (e.g., 2,000 to 10,000 cells/well). Culture for 24 hours, then perform the luciferase assay.
-
-
Ligand Titration:
-
Goal: Determine the EC₈₀ (the concentration giving 80% of the maximal response) of the stimulating ligand. Screening at the EC₈₀ provides a large window for detecting inhibitors.
-
Procedure: Using the optimal cell density, treat cells with a serial dilution of the stimulating ligand. Measure luminescence.
-
-
Z'-Factor Validation:
-
Goal: Confirm assay robustness for HTS.
-
Procedure:
-
Prepare a plate with the optimal cell density.
-
Treat 192 wells with the stimulating ligand at its EC₈₀ (negative control for inhibition).
-
Treat 192 wells with vehicle only (positive control for inhibition).
-
Calculate the Z'-factor. A Z' > 0.5 is desired.[21]
-
-
Step-by-Step HTS Protocol
-
Cell Plating: Seed the Pathway-Z reporter cells into 384-well, solid-white cell culture plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Addition: Transfer 100 nL of 1 mM CMPD-X or DMSO controls from the source plate to the cell plates.
-
Pre-incubation: Incubate the plates for 60 minutes at 37°C to allow the compound to enter the cells.
-
Ligand Stimulation: Add 5 µL of the stimulating ligand (prepared at 5X its EC₈₀ concentration) to all wells except the positive controls (column 24), which receive 5 µL of medium.
-
Incubation: Incubate for 6 hours at 37°C, 5% CO₂ to allow for transcription and translation of the luciferase reporter.
-
Lysis and Luminescence Reading:
-
Equilibrate the plates and the luciferase detection reagent (e.g., Promega Nano-Glo®) to room temperature.[22]
-
Add 25 µL of detection reagent to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read luminescence on an HTS-capable plate reader.
-
Data Analysis and Hit Progression
Raw data from an HTS campaign requires careful processing to confidently identify active compounds ("hits").
Caption: Workflow for HTS data analysis and hit validation.
Primary Data Analysis
-
Normalization: Convert raw data (mP or RLU) into a percentage activity or percentage inhibition value for each well.
-
% Inhibition = 100 * (1 - (Sample - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))
-
-
Quality Control: For each plate, calculate the Z'-factor using the intra-plate controls. Plates with a Z' < 0.5 should be flagged for review or repeated.[23]
-
Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's result is from the mean of the plate.
-
Z-Score = (Value_Sample - Median_Plate) / MAD_Plate (where MAD is the Median Absolute Deviation, a robust measure of variability).
-
A common hit threshold is a Z-score > 3 (for activators) or < -3 (for inhibitors).
-
Hit Confirmation and Follow-Up
-
Re-testing: "Hits" from the primary screen must be re-tested from freshly prepared solutions to eliminate false positives resulting from handling errors.[10]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency (IC₅₀ or EC₅₀). This is the first step in establishing a preliminary SAR.
-
Orthogonal Assays: To further validate hits, it is crucial to test them in a different, independent assay that measures the same biological endpoint but uses a different technology.[13] This helps to eliminate artifacts specific to the primary assay format.
Conclusion
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one (CMPD-X) is a promising chemical tool for modern drug discovery. Its privileged pyrimidinone core suggests potential activity against a range of important biological targets. By employing the detailed, robust, and validated HTS protocols outlined in this application note—spanning both biochemical and cell-based approaches—researchers are well-equipped to conduct successful screening campaigns. The emphasis on rigorous assay validation, meticulous execution, and systematic data analysis provides a clear path from primary screening to the identification of confirmed, potent hits ready for advancement into lead optimization programs.
References
-
[Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10][14]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI]([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. bio-protocol.org [bio-protocol.org]
- 12. High-Throughput Discovery Sciences [pharmacy.cuanschutz.edu]
- 13. selvita.com [selvita.com]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. assay.dev [assay.dev]
- 19. agilent.com [agilent.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. promega.com [promega.com]
- 23. rna.uzh.ch [rna.uzh.ch]
Troubleshooting & Optimization
"improving solubility of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one"
Executive Summary: The "Brick Dust" Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing precipitation, poor dissolution, or inconsistent biological data with 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one .
In medicinal chemistry, this scaffold presents a classic "brick dust" profile: high crystallinity coupled with high lipophilicity. The molecule consists of a polar, hydrogen-bonding "head" (the isocytosine core) and a hydrophobic, bulky "tail" (the 3-bromo-benzyl group).[1]
-
The Problem: The pyrimidinone core creates a strong intermolecular hydrogen-bonding network (high melting point), while the bromo-benzyl group resists solvation in water (high logP).[1]
-
The Solution: You cannot rely on simple stirring.[1][2] You must disrupt the crystal lattice using pH manipulation , dielectric constant adjustment (co-solvents) , or inclusion complexation .
Physicochemical Profile & Solubility Logic
Before attempting a protocol, review the theoretical properties that dictate your solubility strategy.
| Property | Estimated Value | Implication for Solubility |
| pKa (Basic) | ~3.8 – 4.2 | Protonation at N3/N1 requires pH < 2.0 for significant solubility.[3][1][2] |
| pKa (Acidic) | ~9.5 – 10.0 | Deprotonation of N-H requires pH > 11.[1][2]0. |
| LogP | ~2.5 – 3.2 | Moderate lipophilicity; requires organic co-solvents.[1][2] |
| Tautomerism | Keto-amine vs. Enol-imine | Predominantly keto-amine in solid state; stabilizes crystal lattice.[3][1][2] |
| Crystal Energy | High | The 3-bromo substituent adds molecular weight and halogen bonding, increasing lattice energy.[1][2] |
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the best solubilization method for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.[3][1][2]
Method A: Co-Solvent Engineering (In Vitro / HTS)[2]
Context: For enzymatic assays or cell culture where small amounts of organic solvent (<0.5%) are tolerated.
The Science: The 3-bromo-benzyl tail is hydrophobic.[3][1][2] Water alone cannot break the Van der Waals forces holding the crystal together. We use a "cosmotropic" approach: dissolving the drug in a high-dielectric organic solvent first, then diluting.[1][2]
Protocol:
-
Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10–20 mM.[2]
-
Intermediate Dilution (The "Crash" Point): Do NOT dilute directly into aqueous media.[1][2]
-
Final Dilution: Slowly add the Intermediate Solution to your assay buffer while vortexing.
Recommended Solvent System:
| Component | Role | Concentration (Final) |
|---|---|---|
| DMSO | Primary Solubilizer | 0.1% – 1.0% |
| PEG 400 | Interface Stabilizer | 0.5% – 2.0% |
| Tween 80 | Surfactant (prevents nucleation) | 0.05% |
| Buffer | Aqueous Phase | Remainder |[3][1][2]
Method B: Cyclodextrin Complexation (In Vivo / Formulation)[2]
Context: When organic solvents are toxic or when you need a stable aqueous formulation for animal injection.
The Science: The 3-bromo-benzyl moiety is an ideal "guest" for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[3][1][2] The bulky bromine atom provides excellent steric fit, driving the equilibrium toward the complexed state.
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in phosphate buffer (pH 7.4).[1][2]
-
Addition: Add the compound in excess to the vehicle (create a suspension).[2]
-
Equilibration: Shake or stir at room temperature for 24–48 hours.
-
Tip: Micronizing the powder (mortar and pestle) beforehand significantly speeds up this process.
-
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.[1][2]
-
Validation: Analyze the filtrate by HPLC to determine the soluble concentration.
Method C: pH Manipulation & Salt Formation
Context: For maximizing solubility (>10 mg/mL) or modifying solid-state properties.
The Science: The pyrimidinone core is amphoteric.
-
Acidic pH: Protonation occurs at N3 (or N1).[1][2] The Mesylate salt is preferred over HCl because the organic sulfonate counter-ion interacts better with the lipophilic benzyl tail, preventing "salting out."
-
Basic pH: Deprotonation of the N-H (pKa ~9.[2]5) creates an anion.[1][2]
Protocol (In Situ Salt Screen):
-
Acidic Shift: Add 1.0 equivalent of Methanesulfonic acid (MsOH) to the suspension in water. Vortex. If clear, the mesylate salt is soluble.
-
Basic Shift: Add 1.0 equivalent of NaOH (0.1 M). This forms the sodium salt at the N3 position.
-
Warning: At pH > 12, check for hydrolysis of the pyrimidinone ring over time.
-
Troubleshooting & FAQs
Q1: "I dissolved it in DMSO, but it precipitated immediately when I added it to my cell culture media."
-
Diagnosis: This is the "Metastable Zone" collapse.[2] The rapid change in polarity caused the hydrophobic benzyl tails to aggregate before they could disperse.
-
Fix: Pre-warm your media to 37°C. Add a crystallization inhibitor like HPMC (0.1%) or PVP K30 to your media before adding the drug.[1][2] These polymers coat the micro-crystals and prevent them from growing.[2]
Q2: "The compound is gelling in DMSO at high concentrations (>50 mM)."
-
Diagnosis: Pyrimidinones can form hydrogen-bonded supramolecular gels.[3][1][2]
-
Fix: Switch to DMA (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) .[3][1][2] These solvents are stronger H-bond acceptors and break the intermolecular network more effectively than DMSO.[3][1][2]
Q3: "Why is the melting point so high (>250°C)?"
-
Explanation: The 2-amino-pyrimidin-4-one motif forms a "ribbon" of hydrogen bonds in the crystal lattice (similar to DNA base pairing).[3][1][2] The bromine atom adds weight and halogen-bonding capabilities, further "locking" the lattice.[1] This high lattice energy is the root cause of your solubility issues.[2]
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[2] (General principles of pyrimidinone tautomerism and solubility).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Protocol for HP-β-CD complexation of lipophilic guests).
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Guidance on selecting Mesylate vs. HCl for lipophilic bases).
-
Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (The "Brick Dust" concept).[1]
Sources
- 1. 2-氨基-6-溴吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4-PHENYLPYRIMIDINE-5-CARBOXYLIC ACID CAS#: 91093-42-4 [amp.chemicalbook.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidinone Synthesis
Welcome to the Technical Support Center for Pyrimidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of pyrimidinone and its derivatives. Here, you will find a curated collection of frequently asked questions (FAQs), detailed troubleshooting guides, step-by-step experimental protocols, and comparative data to help you optimize your reaction conditions and achieve high yields of your target compounds.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding pyrimidinone synthesis, primarily focusing on the widely used Biginelli reaction.
Q1: My Biginelli reaction is giving a very low yield. What are the most likely causes?
A1: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors.[1][2] The classical approach of simply refluxing the three components (an aldehyde, a β-ketoester, and urea or thiourea) in ethanol with a strong acid catalyst often results in modest yields.[1][2] Key areas to investigate for optimization include:
-
Catalyst Choice and Loading: The type and amount of acid catalyst are critical. Traditional Brønsted acids like HCl can be effective, but Lewis acids often provide superior results with milder conditions.[1][2][3][4]
-
Reaction Temperature and Time: Insufficient heating or reaction time can lead to incomplete conversion. Conversely, prolonged heating can lead to side product formation.
-
Solvent Selection: While ethanol is traditionally used, other solvents or even solvent-free conditions can significantly impact the reaction outcome.[5][6][7]
-
Purity of Reactants: Impurities in your starting materials can inhibit the reaction.
Q2: I am observing a significant amount of a side product. What could it be?
A2: A common side product in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine derivative.[8][9][10] This occurs because the reaction components can also participate in the competing Hantzsch pyridine synthesis, especially when ammonia or an ammonium salt is used as the nitrogen source instead of urea. The reaction pathway can often be directed towards the desired pyrimidinone by careful selection of the catalyst and reaction conditions.
Q3: What are the advantages of using microwave-assisted synthesis for this reaction?
A3: Microwave-assisted organic synthesis (MAOS) offers several significant advantages for the Biginelli reaction, including:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[5][11][12][13][14][15][16][17]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and cleaner reaction profiles.[5][11][12][16]
-
Greener Chemistry: Often, microwave-assisted reactions can be performed under solvent-free conditions, reducing waste and environmental impact.[5][18]
Q4: How can I purify my dihydropyrimidinone product?
A4: The most common method for purifying solid dihydropyrimidinones (DHPMs) is recrystallization.[19][20] Ethanol is a widely used solvent for this purpose.[19][20] For particularly stubborn purifications, mixed solvent systems like ethanol/water or ethyl acetate/hexane can be effective. If recrystallization is not sufficient, flash column chromatography on silica gel is a viable alternative.
II. Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in the Biginelli Reaction
Question: I've set up my Biginelli reaction with an aromatic aldehyde, ethyl acetoacetate, and urea in refluxing ethanol with a catalytic amount of HCl, but my yield is below 30%. How can I improve this?
Answer: This is a classic challenge. The traditional Biginelli conditions are often suboptimal. Here’s a systematic approach to improving your yield:
1. Re-evaluate Your Catalyst:
-
The Power of Lewis Acids: While HCl is a Brønsted acid, Lewis acids have been shown to be highly effective catalysts for the Biginelli reaction.[1][2][3][4] They activate the aldehyde's carbonyl group, facilitating the key iminium ion formation.
-
Common Lewis Acid Catalysts: Consider screening a variety of Lewis acids. Common and effective choices include:
-
Catalyst Loading: The optimal catalyst loading is typically between 2 and 10 mol%.[6][21][22] It's crucial to perform small-scale experiments to determine the ideal loading for your specific substrate combination.
2. Optimize Reaction Conditions:
-
Embrace Solvent-Free Conditions: Many studies have demonstrated that running the Biginelli reaction neat (without a solvent) can lead to significantly higher yields and shorter reaction times.[5][6][16][18][19][20][23][24] This is also a greener approach.
-
Explore Microwave Irradiation: As mentioned in the FAQs, using a microwave reactor can dramatically accelerate the reaction and improve yields, often in a matter of minutes.[5][11][12][13][14][15][16][17]
-
Temperature Control: If using conventional heating, ensure your reaction is reaching the optimal temperature. For solvent-free reactions, temperatures between 80-100 °C are often effective.
3. Check Your Reagents:
-
Purity is Paramount: Ensure your aldehyde, β-ketoester, and urea are of high purity. Aldehydes, in particular, can oxidize over time. It's good practice to use freshly distilled or purified aldehydes.
-
Stoichiometry: A slight excess of urea (e.g., 1.2-1.5 equivalents) is often beneficial to drive the reaction to completion.
Issue 2: Formation of Hantzsch Dihydropyridine as a Major Byproduct
Question: My reaction is producing a significant amount of a fluorescent yellow compound which I suspect is a Hantzsch dihydropyridine. How can I favor the formation of the desired pyrimidinone?
Answer: The competition between the Biginelli and Hantzsch pathways is a well-documented phenomenon.[8][9][10] The key to controlling the selectivity lies in understanding the reaction mechanisms and how different conditions can favor one over the other.
Mechanism of Competition:
Both reactions proceed through similar intermediates. The crucial branching point is the nature of the nucleophilic attack on the intermediate formed from the aldehyde and the β-dicarbonyl compound.
-
Biginelli Pathway: Involves the nucleophilic addition of urea to an N-acyliminium ion intermediate.
-
Hantzsch Pathway: Typically involves the reaction of an enamine (formed from the β-ketoester and an ammonia source) with an α,β-unsaturated carbonyl compound (formed from the aldehyde and another equivalent of the β-ketoester).
Strategies to Promote Pyrimidinone Formation:
-
Nitrogen Source is Key: The most critical factor is the nitrogen source.
-
Use Urea or Thiourea: These are the defining reagents for the Biginelli reaction and will strongly favor the pyrimidinone product.
-
Avoid Ammonia/Ammonium Salts: If you are using an ammonia source like ammonium acetate, you are essentially running a Hantzsch reaction.
-
-
Catalyst Selection: The choice of catalyst can also influence the outcome. Lewis acids that effectively coordinate with the urea and the aldehyde are more likely to promote the Biginelli pathway.
III. Data Presentation: Comparative Efficacy of Catalysts
The following tables summarize quantitative data from various studies to help you select the optimal catalyst and conditions for your pyrimidinone synthesis.
Table 1: Comparison of Lewis Acid Catalysts in the Biginelli Reaction (Conventional Heating)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCl₂ | - | Ethanol | 100 | - | 83 | [3] |
| FeCl₃ | - | Ethanol | 100 | - | 72 | [3] |
| ZnCl₂ | - | Ethanol | 100 | - | 14 | [3] |
| NiCl₂·6H₂O | - | - | - | - | 50.3 | [2][25] |
| CuCl₂·2H₂O | - | - | - | - | 6.2 | [2][25] |
| CoCl₂·6H₂O | - | - | - | - | 0.7 | [2][25] |
| Elemental Bromine | 10 | Ethanol | Reflux | 3 | 92 | [22] |
| Copper Methanesulfonate | 2 | Solvent-free | 100 | 1-2 | High | [21] |
Table 2: Comparison of Reaction Conditions: Conventional vs. Microwave and Solvent-Free
| Aldehyde | Catalyst | Conditions | Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Acid-functionalized mesoporous polymer | Conventional Heating, 80°C | 10 min | 15-25 | [11] |
| 4-Nitrobenzaldehyde | Acid-functionalized mesoporous polymer | Microwave (50W), 80°C, Solvent-free | 10 min | 98 | [11] |
| Benzaldehyde | Sulfamic Acid (20 mol%) | Conventional Heating, Ethanol, 80°C | 3 h | 85 | [5] |
| Benzaldehyde | Sulfamic Acid (20 mol%) | Microwave (300W), Solvent-free | 3 min | 95 | [5] |
| 4-Methoxybenzaldehyde | HPA-Clay (2 mol%) | Conventional Heating, Solvent-free, Reflux | 1 h | 96 | [6] |
| 4-Methoxybenzaldehyde | HPA-Clay (2 mol%) | Microwave (500W), Solvent-free | 5 min | 70 | [6] |
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction (Conventional Heating)
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol)
-
Urea (1.2 mmol)
-
Lewis Acid Catalyst (e.g., FeCl₃·6H₂O, 0.1 mmol, 10 mol%)
-
Solvent (e.g., Acetonitrile, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and the Lewis acid catalyst (10 mol%).
-
Add the solvent (5 mL).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Microwave-Assisted, Solvent-Free Biginelli Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., Sulfamic acid, 20 mol%)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the catalyst (20 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300-500 W) and temperature (e.g., 80-120 °C) for a short duration (typically 2-10 minutes).[5][6][11]
-
After irradiation, cool the vessel to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted urea.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[5][19][20][24]
Protocol 3: Purification by Recrystallization
Materials:
-
Crude dihydropyrimidinone
-
Recrystallization solvent (e.g., ethanol, ethanol/water, ethyl acetate/hexane)
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
For maximum recovery, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
V. Visualization of Key Concepts
Biginelli Reaction Mechanism
The following diagram illustrates the widely accepted mechanism for the acid-catalyzed Biginelli reaction.
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
Troubleshooting Workflow for Low Yield in Pyrimidinone Synthesis
This flowchart provides a logical sequence of steps to troubleshoot and optimize your reaction.
Caption: A systematic workflow for troubleshooting low yields.
VI. References
-
Costanzo, P., Nardi, M., & Oliverio, M. (2020). Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry. Chemistry – An Asian Journal.
-
ResearchGate. (n.d.). Mechanism of Biginelli vs. Hantzsch competition. Retrieved February 23, 2026, from [Link]
-
BenchChem. (2025). A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones. BenchChem.
-
Kumar, S., & Kumar, A. (2018). Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv.
-
El-Metwaly, N. M., & El-Gazzar, A. B. A. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. BMC Chemistry, 12(1), 58.
-
Costanzo, P., Nardi, M., & Oliverio, M. (2020). Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry. IRIS.
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334.
-
Kidwai, M., Saxena, S., & Khan, M. K. R. (2005). Microwave assisted synthesis of pyrimido[4,5 d]pyrimidine derivatives in dry media. Ukrainica Bioorganica Acta, 3(1), 36-39.
-
Yang, P. (2024). Electronegativity Impact on metal (Copper, Iron, Zinc) Lewis acid catalysts in the Biginelli Reaction: A Comparative Study. Dean & Francis.
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal.
-
Wang, B., Shi, F., & Tu, S. J. (2008). water-tolerant and reusable lewis acid catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2-(1h). Synthetic Communications, 38(22), 3953-3961.
-
Wang, X., et al. (2025). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Science and Technology of Engineering Chemistry and Environmental Protection.
-
Al-Amin, M., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega.
-
Wang, X., et al. (2025). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. Science and Technology of Engineering, Chemistry and Environmental Protection.
-
Pai, N., Waghmode, K., & Khandekar, D. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 23(12), 5217-5219.
-
ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Retrieved February 23, 2026, from [Link]
-
Kolvari, E., Arab, A., & Robati, M. (2020). Biginelli reaction catalyzed by elemental bromine as a novel Lewis acid catalyst, under mild conditions. Eurasian Chemical Communications, 2(8), 909-915.
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.
-
Rehman, N., et al. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 19(1), 76-83.
-
Wikipedia. (2023, December 29). Biginelli reaction. In Wikipedia. [Link]
-
da Silva, W. A., et al. (2019). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. RSC Advances, 9(50), 29281–29291.
-
Andrade, C. K. Z., & Takada, S. C. S. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(15), 4930.
-
Rathod, S. B., & Lande, M. K. (2021). SOLVENT FREE SYNTHESIS OF 3, 4-DIHYDROPYRIMIDINE- (1H)-ONE via BIGENILLI REACTION USING MoO3 LOADED CeO2-ZrO2 AS A SOLID CATALYST. Rasayan Journal of Chemistry, 14(1), 368-373.
-
Borah, P., & Boruah, R. C. (2010). Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound. Journal of Chemical Sciences, 122(5), 729-733.
-
Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction1. Journal of the American Chemical Society, 55(8), 3361–3366.
-
de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2010). Microwave Multicomponent Synthesis. Molecules, 15(12), 9376-9413.
-
Shaabani, A., Maleki, A., & Mofakham, H. (2008). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid. E-Journal of Chemistry, 5(4), 875-879.
-
Karade, H. N., Sathe, M., & Kaushik, M. P. (2007). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Journal of the Korean Chemical Society, 51(5), 453-456.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. deanfrancispress.com [deanfrancispress.com]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. cjm.ichem.md [cjm.ichem.md]
- 7. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03336J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry [iris.unical.it]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioorganica.org.ua [bioorganica.org.ua]
- 15. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. echemcom.com [echemcom.com]
- 23. mdpi.com [mdpi.com]
- 24. asianpubs.org [asianpubs.org]
- 25. Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione | Science and Technology of Engineering, Chemistry and Environmental Protection [lseee.net]
"troubleshooting inconsistent results with 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one"
Welcome to the technical support center for 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this pyrimidinone derivative. We will address specific issues in a detailed question-and-answer format, providing not just solutions, but the underlying scientific rationale to empower your experimental success.
Compound Overview
2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one is a substituted pyrimidinone. This class of compounds is of significant interest in medicinal chemistry, often investigated for roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2] The presence of the 2-amino group and the 4-oxo functionality makes the pyrimidinone core an excellent scaffold for forming hydrogen bonds, a key interaction in many biological systems.[3] However, the specific combination of the bromobenzyl moiety and the pyrimidinone core can lead to challenges in synthesis, solubility, and biological testing.
This guide provides field-proven insights to help you troubleshoot and achieve consistent, reliable results.
Proposed Synthetic Pathway
The synthesis of pyrimidinone derivatives can be approached through several methods.[4][5] A common and effective strategy for a 6-substituted pyrimidin-4-one like the topic compound is the cyclocondensation of a β-ketoester with guanidine. The necessary β-ketoester can be synthesized from 3-bromophenylacetic acid.
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
I. Synthesis & Purification
Question 1: My reaction yield is very low (<20%), or I'm not getting any product. What's going wrong?
This is a common issue in multi-step syntheses involving cyclocondensation reactions.[6] The problem often lies in one of several critical areas.
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
The "Why": Impurities in the starting β-ketoester or guanidine can inhibit the reaction or lead to unwanted side products.[7] The β-ketoester is particularly susceptible to hydrolysis.
-
Actionable Advice: Ensure your starting materials are pure and dry. Verify the purity of the synthesized β-ketoester by ¹H NMR before proceeding. If using commercial guanidine hydrochloride, ensure it is anhydrous.
-
-
Base and Solvent Conditions:
-
The "Why": The cyclocondensation step requires a strong base to deprotonate guanidine, making it nucleophilic. The choice of solvent is critical for solubilizing all reactants and intermediates.[7]
-
Actionable Advice: Sodium ethoxide in absolute ethanol is a standard choice. Ensure the base is not old or decomposed. If solubility is an issue, consider a higher-boiling-point solvent like DMF, but be aware this can make product isolation more difficult.[1]
-
-
Reaction Temperature and Time:
-
The "Why": Condensation reactions often require sufficient thermal energy to overcome the activation barrier. However, prolonged heating can lead to degradation.
-
Actionable Advice: Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction is sluggish at the reflux temperature of ethanol (~78°C), it may not be proceeding to completion. A higher temperature may be required, but this should be balanced against potential side product formation.[7]
-
Question 2: My final product is difficult to purify. I see multiple spots on TLC and extra peaks in my NMR.
The presence of persistent impurities suggests either an incomplete reaction or the formation of stable side products.
Potential Causes & Solutions:
-
Formation of Isomers or Side Products:
-
The "Why": The Biginelli reaction, a related pyrimidine synthesis, is known to sometimes produce Hantzsch-type dihydropyridine derivatives as side products.[7] Other possibilities include self-condensation of the β-ketoester.
-
Actionable Advice: Adjusting the catalyst can sometimes steer the reaction away from side pathways. While this reaction uses a base, ensuring a clean, prompt cyclization is key. Consider adding the reactants in a specific order (e.g., adding the ketoester to the activated guanidine solution).
-
-
Ineffective Purification Method:
-
The "Why": The polarity of your target compound, due to the amino and amide-like groups, might be similar to that of certain impurities, making separation by standard column chromatography challenging.
-
Actionable Advice:
-
Recrystallization: This is often the most effective method for pyrimidinones. Experiment with a range of solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold, such as Ethanol, Isopropanol, or a DMF/Water mixture.
-
Chromatography Gradient: If using column chromatography, a shallow gradient of a polar modifier (e.g., Methanol in Dichloromethane) is recommended. Start with a very low percentage of the polar solvent and increase it slowly.
-
-
| Purification Method | Recommended Solvents/Mobile Phase | Key Considerations |
| Recrystallization | Ethanol, DMF/Water, Acetonitrile | Effective for removing less polar or highly polar impurities. Can be slow. |
| Column Chromatography | Dichloromethane/Methanol (99:1 to 90:10) | Good for separating compounds with different polarities. |
| Preparative HPLC | C18 column, Water/Acetonitrile with 0.1% TFA | High-resolution method, but can be costly and time-consuming. |
Table 1: Recommended purification strategies for 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one.
II. Handling & Solubility
Question 3: The purified compound shows poor solubility in common solvents for biological assays (e.g., DMSO, PBS). How can I improve this?
Poor aqueous solubility is a known challenge for many heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, which are structurally related.[8] The planar structure and potential for strong intermolecular hydrogen bonding in the solid state can make solubilization difficult.[3]
Potential Causes & Solutions:
-
Intermolecular Forces in Solid State:
-
The "Why": In the crystal lattice, the N-H and C=O groups can form strong hydrogen bonds, making it energetically unfavorable for solvent molecules to break them apart.[3][9]
-
Actionable Advice:
-
Sonication & Gentle Heating: Before assuming insolubility, attempt to dissolve the compound by sonicating the solution for 10-15 minutes or gently warming it to 37-50°C.
-
Co-solvents: For aqueous buffers, preparing a high-concentration stock in 100% DMSO and then diluting it into the final buffer is standard practice. However, ensure the final DMSO concentration is low (typically <0.5%) to avoid artifacts in biological assays.
-
-
-
pH-Dependent Solubility:
-
The "Why": The 2-amino group is basic and can be protonated at acidic pH, while the pyrimidinone ring has acidic protons. This means the compound's charge, and therefore its aqueous solubility, can be highly dependent on pH.
-
Actionable Advice: Perform a simple pH-solubility screen. Prepare a suspension of your compound in a series of buffers (e.g., pH 4, 7.4, 9) and observe for changes in solubility. This can inform the choice of buffer for your experiments.
-
Caption: General troubleshooting workflow for experimental inconsistency.
III. Biological Assays
Question 4: I'm seeing inconsistent IC50 values or high variability between replicate wells in my cell-based assay.
Assuming the compound is pure and properly solubilized, variability in biological assays often points to issues with compound stability or interaction with the assay components.
Potential Causes & Solutions:
-
Compound Precipitation in Media:
-
The "Why": Even if a compound dissolves in DMSO, diluting it into aqueous cell culture media containing salts and proteins can cause it to precipitate over time. This is a major source of variability.
-
Actionable Advice: After preparing your final dilutions in media, visually inspect them for any cloudiness or precipitate, both immediately and after the incubation period. Perform a "solubility in media" test by preparing the highest concentration of the compound in media, incubating for a few hours, and then centrifuging to look for a pellet.
-
-
Compound Stability:
-
The "Why": Pyrimidine metabolism is a fundamental biological process, and compounds can be modified by cellular enzymes.[10] The compound could be metabolized by cells during the assay, reducing its effective concentration over time.
-
Actionable Advice: Assess the stability of your compound in your assay conditions. Use HPLC-MS to measure the concentration of the parent compound in the assay medium at the beginning (T=0) and end of the incubation period. A significant decrease indicates degradation or metabolic conversion.
-
-
Assay Interference:
-
The "Why": Many heterocyclic compounds are known to interfere with certain assay technologies. For example, they can be fluorescent, interfering with assays that use fluorescence as a readout.
-
Actionable Advice: Run a control plate with your compound in the assay medium but without cells to check for background signal or autofluorescence at the detection wavelength.
-
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one
This is a representative protocol based on established methods for similar compounds and should be optimized.[7]
-
Step A: Synthesis of Ethyl 2-(3-bromobenzoyl)acetate
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl 3-bromophenylacetate (1.0 eq) dropwise at 0°C.
-
Add ethyl acetate (1.5 eq) and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.
-
Monitor reaction completion by TLC.
-
Cool the reaction, neutralize with dilute HCl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting β-ketoester if necessary.
-
-
Step B: Cyclocondensation
-
To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add guanidine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature.
-
Add the crude or purified ethyl 2-(3-bromobenzoyl)acetate (1.0 eq) from Step A to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Acidify the mixture with glacial acetic acid, which should cause the product to precipitate fully.
-
Filter the solid, wash with cold ethanol and then diethyl ether.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure product.
-
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: Gradient of Acetonitrile (B) in Water (A), both with 0.1% Formic Acid.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of compound in 1 mL of DMSO, then dilute 1:100 in a 50:50 Water/Acetonitrile mixture.
References
- BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives. BenchChem Technical Support.
- Akula, M. R., et al. (n.d.). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PMC.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
- Aryal, S. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes.
- MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders.
- UW Pressbooks. (n.d.). Purine, Pyrimidine Metabolism, Disorders.
- Wikipedia. (n.d.). Pyrimidine.
- Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
- PubChem. (n.d.). 2-Amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo-[2,3-d]pyrimidine.
- Smaili, T., et al. (n.d.). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. PMC.
- Pharmaffiliates. (n.d.). 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3h)-one.
- Edeh, C. J., et al. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- Taylor & Francis Online. (2022, November 16). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.
- Guo, W., et al. (2024, October 11). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.
-
Kumar, D., et al. (2024, December 17). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PMC. Retrieved from
- Wroblowski, B., et al. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC.
- Rostamizadeh, S., et al. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC.
- ResearchGate. (2025, September 2). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- ACS Organic & Inorganic Au. (2024, September 5). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.
- MilliporeSigma. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate 95 6966-01-4.
- PubChem. (n.d.). 3-((2-((2-Amino-6-methylpyrimidin-4-YL)ethynyl)benzyl)amino)-1,3-oxazol-2(3H)-one.
- Glidewell, C., et al. (2025, August 6). two P21/c polymorphs of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one with Z.
- Sigma-Aldrich. (n.d.). 2-Amino-6-bromopyridine 98 19798-81-3.
- Usiena Air. (2017, June 26). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli.
- NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. (n.d.). 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4 (3H)-one.
- MDPI. (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.
- Ragab, F. A. F., et al. (2024, June 27). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. PMC.
Sources
- 1. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition [msdmanuals.com]
Validation & Comparative
A Comparative Analysis of 2-Amino-4-(3-bromoanilino)-6-benzyl-7-methyl-pyrrolo[2,3-d]pyrimidine and Clinically Relevant Multi-Kinase Inhibitors
This guide provides an in-depth comparison of the pyrrolo[2,3-d]pyrimidine-based kinase inhibitor, 2-amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo-[2,3-d]pyrimidine, with established multi-kinase inhibitors Dasatinib, Sunitinib, and Sorafenib. This analysis is intended for researchers, scientists, and drug development professionals interested in the landscape of targeted cancer therapies.
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold is a promising framework in the design of receptor tyrosine kinase (RTK) inhibitors.[1][2][3][4] A notable example from this class is 2-amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo-[2,3-d]pyrimidine , a compound designed to target multiple RTKs involved in tumor angiogenesis and proliferation.[1][2][3] The inclusion of a 2-amino group is hypothesized to enhance binding to the hinge region of the kinase ATP-binding site, potentially increasing potency.[1][4]
To contextualize the potential of this compound, we will compare it against three clinically approved multi-targeted tyrosine kinase inhibitors:
-
Dasatinib (Sprycel®): A potent inhibitor of BCR-ABL and the Src family of kinases.[5][6][7][8][9]
-
Sunitinib (Sutent®): An inhibitor of several RTKs, including VEGFRs and PDGFRs.[10][11][12][13][14]
-
Sorafenib (Nexavar®): A multi-kinase inhibitor targeting Raf kinases and various RTKs.[15][16][17][18][19][20][21]
This guide will delve into their mechanisms of action, comparative in vitro efficacy, and the experimental protocols required to evaluate such compounds.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of these inhibitors stems from their ability to block the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. While there is overlap in their targets, each inhibitor possesses a unique selectivity profile.
2-amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo-[2,3-d]pyrimidine and its analogs have been shown to inhibit several RTKs, including:
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the Src family of kinases (Src, Lck, Yes, Fyn).[5][6][7][8] It also inhibits other kinases such as c-KIT, EPHA2, and PDGFRβ.[5][7]
Sunitinib targets a range of RTKs, primarily VEGFRs and PDGFRs, which are crucial for angiogenesis.[10][11][12][13] It also inhibits c-KIT, FLT3, and RET.[12][13][14]
Sorafenib is known for its dual action on the Raf/MEK/ERK pathway (by inhibiting Raf kinases) and on RTKs like VEGFRs and PDGFRβ, thereby impacting both cell proliferation and angiogenesis.[17][19][20]
Caption: Overlapping and unique targets of the focus compound and comparator kinase inhibitors.
Comparative Efficacy: In Vitro Inhibition Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes publicly available IC50 data for the focus compound and the comparators against key kinases. It's important to note that assay conditions can vary between studies, affecting absolute IC50 values.
| Kinase Target | 2-amino-4-(m-bromoanilino)-6-benzyl-pyrrolo[2,3-d]pyrimidine Analogues (IC50) | Dasatinib (IC50) | Sunitinib (IC50) | Sorafenib (IC50) |
| VEGFR-2 | Reported to be potent inhibitors[2] | - | 80 nM[22] | 90 nM[22] |
| PDGFRβ | Some analogues are more cytotoxic than Sunitinib in whole-cell assays[3] | Inhibits at nM concentrations[5][7] | 2 nM[22] | 57 nM[22] |
| Src | - | <1.0 nM[23] | - | - |
| BCR-ABL | - | <1.0 nM[23] | - | - |
| c-KIT | - | Inhibits at nM concentrations[5][7] | Inhibits at nM concentrations[12] | 68 nM[22] |
| Raf-1 | - | - | - | 6 nM[22] |
| B-Raf | - | - | - | 22 nM[22] |
Data is compiled from various sources and should be considered representative. Direct comparison requires head-to-head studies under identical conditions.
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure scientific integrity, the following are detailed protocols for key experiments used in the characterization of kinase inhibitors.
Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP at desired concentrations.
-
Kinase Reaction Setup: In a 96- or 384-well plate, add the kinase to each well.
-
Compound Addition: Add serial dilutions of the test compound (and positive/negative controls) to the wells.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a mixture of the substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction using a stop solution.
-
Signal Detection: Measure the signal, which is proportional to the kinase activity. This can be done using various methods, such as luminescence-based ATP detection or fluorescence-based substrate phosphorylation detection.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis for Downstream Signaling Inhibition
This technique is used to assess the effect of an inhibitor on the phosphorylation of downstream proteins in a signaling pathway within whole cells.
Caption: Workflow for Western blot analysis of kinase inhibitor effects.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution like 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ERK) and an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imager.[24]
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
Cell Viability Assay (e.g., MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the inhibitor.[26][27][28]
Caption: Workflow for an MTT/MTS cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.[26]
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor.[26]
-
Incubation: Incubate the cells for a period that allows for the assessment of cytotoxicity (e.g., 48 or 72 hours).
-
Reagent Addition: Add the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[27]
-
Formazan Formation: Incubate the plate to allow viable cells to convert the tetrazolium salt into a colored formazan product.
-
Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Read the absorbance of the wells at the appropriate wavelength using a microplate reader.[29]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Discussion
The 2-amino-4-(m-bromoanilino)-6-benzyl-pyrrolo[2,3-d]pyrimidine scaffold represents a promising platform for the development of multi-targeted kinase inhibitors. The available data suggests that compounds from this series can potently inhibit key RTKs involved in angiogenesis and tumor cell proliferation, such as VEGFR-2 and PDGFRβ.[1][2][3] The observation that some analogues exhibit greater cytotoxicity in whole-cell assays than the established drug Sunitinib is particularly noteworthy.[3]
Compared to the broader-spectrum inhibitors Dasatinib, Sunitinib, and Sorafenib, the pyrrolo[2,3-d]pyrimidine compound may offer a different selectivity profile. While it shares the inhibition of VEGFR-2 and PDGFRβ with Sunitinib and Sorafenib, its activity against EGFR suggests a potential application in tumors driven by this pathway. The lack of significant Src or Raf kinase inhibition would differentiate it from Dasatinib and Sorafenib, respectively. This could translate to a different efficacy and side-effect profile in a clinical setting.
Further preclinical development of 2-amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo-[2,3-d]pyrimidine would require comprehensive kinase selectivity profiling to fully understand its target landscape. In vivo studies in relevant tumor models would also be essential to evaluate its anti-tumor and anti-angiogenic efficacy and to establish a preliminary safety profile.
References
-
VEGFR-2 inhibitor - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
What are PDGFRβ inhibitors and how do they work? (2024, June 21). Patsnap. Retrieved February 23, 2026, from [Link]
-
What are SRC inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap. Retrieved February 23, 2026, from [Link]
-
Sunitinib - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Src Kinase Inhibitor Market And Pipeline Insights 2023. (2026, January 15). Retrieved February 23, 2026, from [Link]
-
G. C. C. M. D. S. R. S. S. A. G. B. A. M. T. M. M. S. A. A. (2024, November 13). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Retrieved February 23, 2026, from [Link]
-
Sorafenib - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Liao, G., et al. (2018). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. PMC. Retrieved February 23, 2026, from [Link]
-
Martin-Manso, G., et al. (2019, September 18). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers. Retrieved February 23, 2026, from [Link]
-
Development and strategies of VEGFR-2/KDR inhibitors. (2012, September 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. (2010, January 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved February 23, 2026, from [Link]
-
Mechanism of Action: Sorafenib | Targeted Oncology. (2020, April 17). Retrieved February 23, 2026, from [Link]
-
Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PMC. Retrieved February 23, 2026, from [Link]
-
Antiangiogenic and antitumor agents. Design, synthesis, and evaluation of novel 2-amino-4-(3-bromoanilino)-6-benzylsubstituted pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases. (2003, November 17). PubMed. Retrieved February 23, 2026, from [Link]
-
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Retrieved February 23, 2026, from [Link]
-
What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved February 23, 2026, from [Link]
-
Sunitinib: the antiangiogenic effects and beyond | OTT. (2016, September 8). Dove Medical Press. Retrieved February 23, 2026, from [Link]
-
What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved February 23, 2026, from [Link]
-
Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (2010, July 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Wilhelm, S. M., et al. (n.d.). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. Retrieved February 23, 2026, from [Link]
-
Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Sunitinib Malate. (2025, December 19). Massive Bio. Retrieved February 23, 2026, from [Link]
-
Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. (2021, May 15). PubMed. Retrieved February 23, 2026, from [Link]
-
Dasatinib - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Dasatinib | Cancer information. (n.d.). Retrieved February 23, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved February 23, 2026, from [Link]
-
The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved February 23, 2026, from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11). Retrieved February 23, 2026, from [Link]
-
2-Amino-4-(m-bromoanilino)-6-benzyl-7-methyl-pyrrolo-[2,3-d]pyrimidine | C20H18BrN5 | CID 46912443. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 23, 2026, from [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved February 23, 2026, from [Link]
-
7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
- 1. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor agents. Design, synthesis, and evaluation of novel 2-amino-4-(3-bromoanilino)-6-benzylsubstituted pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 8. Dasatinib - Wikipedia [en.wikipedia.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Sunitinib - Wikipedia [en.wikipedia.org]
- 11. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. massivebio.com [massivebio.com]
- 15. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Sorafenib - Wikipedia [en.wikipedia.org]
- 18. targetedonc.com [targetedonc.com]
- 19. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 20. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reproducible Synthesis and Evaluation of 2-Amino-6-(arylmethyl)-3H-pyrimidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has identified the 2-aminopyrimidine-4-one scaffold as a cornerstone in medicinal chemistry. Its structural resemblance to nucleobases allows for interactions with a multitude of biological targets, leading to a broad spectrum of activities, including antiviral, antimicrobial, and anticancer properties. Specifically, derivatives such as 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one are of significant interest due to their potential as kinase inhibitors and modulators of other cellular signaling pathways. However, the successful translation of these promising scaffolds from laboratory synthesis to clinical application hinges on the reproducibility of their experimental protocols.
This guide provides an in-depth, comparative analysis of the synthesis and biological evaluation of 2-amino-6-(arylmethyl)-3H-pyrimidin-4-one derivatives. Moving beyond a mere recitation of steps, this document delves into the rationale behind methodological choices, potential pitfalls affecting reproducibility, and a comparative look at alternative approaches. Our objective is to equip researchers with the necessary insights to confidently and reliably synthesize and evaluate this important class of compounds.
I. Comparative Guide to Synthetic Methodologies
The synthesis of 2-amino-6-(arylmethyl)-3H-pyrimidin-4-ones can be approached through several strategic routes. Here, we compare two of the most prevalent and effective methods: the Biginelli-type multicomponent reaction and a two-step synthesis commencing from chalcones.
Method 1: The Biginelli-Type Multicomponent Reaction
The Biginelli reaction, a one-pot synthesis involving an aldehyde, a β-ketoester, and urea or a urea equivalent, stands as a highly efficient method for constructing the dihydropyrimidine core.[1][2] For the synthesis of 2-amino-pyrimidin-4-ones, guanidine is employed as the urea component.[3] Modern adaptations of this classic reaction often utilize microwave irradiation to enhance reaction rates, improve yields, and increase reproducibility.[4][5]
This protocol describes the synthesis of a representative compound, 2-amino-6-(3-bromobenzyl)-5-ethoxycarbonyl-4-methyl-3,4-dihydropyrimidin-2(1H)-one.
Reactants:
-
3-Bromobenzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Guanidine hydrochloride (1.5 mmol)
-
Ethanol (10 mL)
-
Sodium bicarbonate (1.5 mmol)
Procedure:
-
In a 25 mL microwave reactor vial, combine 3-bromobenzaldehyde, ethyl acetoacetate, guanidine hydrochloride, and sodium bicarbonate.
-
Add ethanol and seal the vial.
-
Place the vial in a microwave reactor and irradiate at 120°C for 15 minutes.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water (50 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield the pure 2-amino-6-(3-bromobenzyl)-5-ethoxycarbonyl-4-methyl-3,4-dihydropyrimidin-2(1H)-one.
Characterization:
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify characteristic peaks of the pyrimidinone core and its substituents.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C=N.
-
Melting Point (mp): To assess the purity of the compound.
Sources
- 1. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. arts.units.it [arts.units.it]
- 4. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
